2-Ethyl-6-iodobenzoic acid
Description
Significance of Halogenated Benzoic Acid Derivatives in Synthetic Chemistry
Halogenated benzoic acid derivatives are a subclass of substituted benzoic acids that have proven to be exceptionally useful building blocks in organic synthesis. The presence of a halogen atom, such as iodine, bromine, or chlorine, on the benzoic acid scaffold provides a reactive handle for a multitude of chemical transformations. core.ac.uk These derivatives are readily functionalized through reactions like cross-coupling and nucleophilic aromatic substitution, allowing for the construction of complex molecular architectures. core.ac.uk
For instance, the halogen atom can be replaced with various other functional groups, enabling the synthesis of a wide array of compounds with tailored properties. researchgate.net This versatility has made halogenated benzoic acids crucial intermediates in the preparation of pharmaceuticals and other fine chemicals. nordmann.globalgoogle.com The specific halogen atom influences the reactivity, with aryl iodides often being the most reactive in cross-coupling reactions. ontosight.ai
Contextualizing 2-Ethyl-6-iodobenzoic Acid within Aromatic Compound Research
This compound is a specific example of a halogenated benzoic acid derivative. Its structure, featuring both an ethyl group and an iodine atom at the ortho positions relative to the carboxylic acid group, presents a unique combination of steric and electronic properties. The iodine atom, being a good leaving group, makes this compound a valuable substrate for various synthetic transformations. fiveable.me
Research into compounds like this compound is driven by the continuous need for novel building blocks in medicinal chemistry and materials science. The strategic placement of the ethyl and iodo substituents can influence the molecule's conformation and its interactions with biological targets or its properties in advanced materials.
Chemical Properties and Research Data
The following table summarizes some of the key chemical properties of this compound.
| Property | Value |
| CAS Number | 1261658-58-5 chemicalbook.com |
| Molecular Formula | C9H9IO2 guidechem.com |
| Molecular Weight | 276.07 g/mol |
Research Findings and Applications
While specific research findings on this compound are not extensively detailed in the provided search results, its structural motifs are present in various areas of chemical research. For example, the related compound 2-iodobenzoic acid is a well-known precursor for the synthesis of 2-iodoxybenzoic acid (IBX), a powerful and selective oxidizing agent in organic synthesis. bloomtechz.comresearchgate.netacs.org IBX is utilized in a wide range of oxidative transformations, including the conversion of alcohols to aldehydes and ketones. bloomtechz.combaranlab.org
The synthesis of substituted benzoic acids, including those with iodo-substituents, is a well-established area of organic chemistry. Methods often involve the diazotization of corresponding anilines followed by treatment with an iodide source. chemicalbook.comorgsyn.org The presence of an ethyl group, as in this compound, would likely be introduced earlier in the synthetic sequence.
The reactivity of the carbon-iodine bond in compounds like this compound makes them ideal candidates for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. ontosight.ai These reactions are fundamental for the creation of new carbon-carbon bonds and are widely employed in the synthesis of complex organic molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9IO2 |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
2-ethyl-6-iodobenzoic acid |
InChI |
InChI=1S/C9H9IO2/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
HSADSJUTWCTJIG-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)I)C(=O)O |
Canonical SMILES |
CCC1=C(C(=CC=C1)I)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2 Ethyl 6 Iodobenzoic Acid
Halogen Atom Reactivity: Substitution and Cross-Coupling Reactions
The iodine atom, a versatile functional group on the aromatic ring, is the primary site for substitution and cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic aromatic substitution (SNAr) is a plausible but challenging reaction pathway for 2-Ethyl-6-iodobenzoic acid. In a typical SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. The success of this reaction is largely dependent on the electronic nature of the aromatic ring and the reaction conditions. For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org
Metal-catalyzed cross-coupling reactions offer a powerful and versatile strategy for forming new bonds at the iodine-bearing carbon of this compound. These reactions typically involve a palladium catalyst and are more tolerant of steric hindrance than SNAr reactions. organic-chemistry.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. youtube.com For this compound, a Suzuki-Miyaura coupling would involve its reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. While steric hindrance from the ortho-substituents can decrease the reaction rate, the use of specialized phosphine (B1218219) ligands can often overcome this challenge. princeton.educabidigitallibrary.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org The coupling of this compound with an alkyne would be catalyzed by a palladium complex, typically with a copper co-catalyst. organic-chemistry.org The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl, making the iodo-substituent of the target molecule highly suitable for this transformation. wikipedia.org The use of bulky, electron-rich phosphine ligands can be crucial for achieving good yields with sterically hindered substrates. libretexts.org
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. rsc.org This palladium-catalyzed reaction is a valuable tool for the vinylation of aryl rings. The reaction of this compound with an alkene would be expected to proceed, although the steric hindrance might influence the regioselectivity and efficiency of the process.
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. acs.org It represents a key method for the synthesis of arylamines. The reaction of this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base would yield the corresponding N-aryl amine. The choice of ligand is critical in overcoming the steric challenges posed by the 2,6-disubstituted pattern.
Table 1: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Notes on Reactivity for this compound |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic acid/ester | Pd catalyst, base | Biaryl | Feasible, but may require specialized ligands to overcome steric hindrance. |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu co-catalyst, base | Arylalkyne | Iodine is a good leaving group for this reaction; bulky ligands may be necessary. |
| Heck Reaction | Alkene | Pd catalyst, base | Substituted alkene | Possible, with potential for regioselectivity to be influenced by steric factors. |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, base, specific ligand | Arylamine | Ligand choice is critical to address steric hindrance. |
Carboxylic Acid Group Transformations
The carboxylic acid group is a versatile handle for a variety of chemical transformations, including decarboxylation and derivatization.
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from unactivated benzoic acids typically requires high temperatures. uni-stuttgart.de However, the presence of ortho-substituents can facilitate this process. google.com The decarboxylation of this compound would lead to the formation of 1-ethyl-3-iodobenzene. This transformation could be synthetically useful for accessing this disubstituted benzene (B151609) derivative. The reaction conditions for the decarboxylation of benzoic acids can vary, with some methods employing metal catalysts or occurring under specific thermal or photochemical conditions. google.comgoogle.com
The carboxylic acid group of this compound can be converted into a range of derivatives, such as esters, amides, and acyl halides. However, the steric hindrance from the adjacent ethyl and iodo groups can significantly impact the rate and feasibility of these reactions.
Esters: Esterification of sterically hindered benzoic acids is often challenging using standard acid-catalyzed methods with alcohols. The bulky substituents impede the approach of the alcohol to the carbonyl carbon. More forceful methods, such as using highly reactive alkylating agents or conversion to a more reactive acyl derivative first, may be necessary to achieve good yields.
Amides: The direct condensation of this compound with an amine to form an amide is also expected to be slow due to steric hindrance. rsc.orgchimia.ch The use of coupling agents that activate the carboxylic acid, such as carbodiimides or converting the carboxylic acid to an acyl halide first, can facilitate this transformation. nih.gov
Acyl Halides: The conversion of this compound to its corresponding acyl halide, for instance, the acyl chloride, can be achieved using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). libretexts.orgnih.gov These acyl halides are highly reactive intermediates that can then be readily converted to esters and amides under milder conditions than the parent carboxylic acid. uni-stuttgart.de
Table 2: Common Derivatization Reactions of the Carboxylic Acid Group
| Derivative | Reagent(s) | General Reaction | Considerations for this compound |
|---|---|---|---|
| Ester | Alcohol, Acid catalyst | R-COOH + R'-OH ⇌ R-COOR' + H2O | Direct esterification is likely to be slow due to steric hindrance. |
| Amide | Amine, Coupling agent | R-COOH + R'2NH → R-CONR'2 + H2O | Requires activation of the carboxylic acid to overcome steric hindrance. |
| Acyl Halide | SOCl2 or (COCl)2 | R-COOH + SOCl2 → R-COCl + SO2 + HCl | A common and effective method to activate the carboxylic acid for further reactions. |
Oxidation and Reduction Chemistry of the Aromatic Core and Alkyl Substituent
The aromatic ring, the ethyl group, and the iodine atom of this compound can all participate in oxidation and reduction reactions under appropriate conditions.
Oxidation:
Aromatic Core: The benzene ring itself is generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, the ring can be cleaved.
Alkyl Substituent: The ethyl group is susceptible to oxidation at the benzylic position (the carbon atom attached to the aromatic ring). libretexts.orgyoutube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the ethyl group to a carboxylic acid, which in this case would result in the formation of 2-iodo-1,3-benzenedicarboxylic acid. libretexts.orgunizin.org
Iodine Atom: The iodine atom can be oxidized to a higher oxidation state. For instance, treatment of 2-iodobenzoic acid derivatives with strong oxidizing agents can lead to the formation of hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX). google.com These reagents are themselves powerful and selective oxidizing agents used in organic synthesis.
Reduction:
Aromatic Core: The benzene ring can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation at high pressure and temperature, typically using catalysts like rhodium on carbon. youtube.comorganic-chemistry.org
Carboxylic Acid Group: The carboxylic acid group can be reduced to a primary alcohol. This transformation often requires strong reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation under specific conditions. cabidigitallibrary.orgresearchgate.net
Iodine Atom: The carbon-iodine bond can be cleaved via reduction. This can be achieved through catalytic hydrogenation or with various reducing agents. This process, known as hydrodeiodination, would replace the iodine atom with a hydrogen atom, yielding 2-ethylbenzoic acid.
Table 3: Potential Oxidation and Reduction Pathways
| Reaction Type | Functional Group | Typical Reagent(s) | Potential Product |
|---|---|---|---|
| Oxidation | Ethyl Group (Side-Chain) | KMnO4, H+ | 2-Iodo-1,3-benzenedicarboxylic acid |
| Iodine Atom | Strong oxidants (e.g., Oxone) | 2-Ethyl-6-iodoxybenzoic acid | |
| Aromatic Core | Harsh oxidizing conditions | Ring cleavage products | |
| Reduction | Aromatic Core | H2, Rh/C (high pressure) | 2-Ethyl-6-iodocyclohexanecarboxylic acid |
| Carboxylic Acid | LiAlH4 | (2-Ethyl-6-iodophenyl)methanol | |
| Iodine Atom (Hydrodeiodination) | H2, Pd/C | 2-Ethylbenzoic acid |
Selective Oxidation of the Ethyl Group (Benzylic Oxidation)
The ethyl group of this compound is susceptible to oxidation at the benzylic position—the carbon atom directly attached to the aromatic ring. This is due to the relative weakness of the C-H bonds at this position, which are activated by the adjacent phenyl ring.
Benzylic oxidation can be achieved using various oxidizing agents. The reaction typically proceeds through a radical or ionic mechanism, leading to the formation of a secondary alcohol, which is then further oxidized to a ketone. For instance, oxidation of the benzylic position is a known transformation for which hypervalent iodine reagents are effective. orientjchem.orgorientjchem.org The process often involves a single electron transfer (SET) mechanism where an electron is transferred from the substrate to the oxidant, generating a radical cation that leads to the final product. orientjchem.orgorientjchem.org In the case of this compound, selective oxidation of the ethyl group would yield 2-acetyl-6-iodobenzoic acid.
This transformation is significant as it converts an alkyl substituent into a carbonyl group, which can then serve as a handle for further synthetic modifications. The reaction is a key step in the functionalization of alkylarenes.
Reduction of the Aromatic Ring and Functional Groups
The functional groups on this compound can undergo reduction under specific conditions.
Aromatic Ring Reduction : The benzene ring can be reduced, though it requires forcing conditions due to its inherent stability. A common method for this transformation is the Birch reduction, which involves using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. libretexts.org This reaction would reduce the aromatic ring to a non-conjugated diene. Catalytic hydrogenation of aromatic rings is also possible but demands high pressures and temperatures. libretexts.org
Functional Group Reduction : The carboxylic acid and iodo groups can also be reduced. The carboxylic acid can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The carbon-iodine bond can be cleaved through catalytic hydrogenation or by using reducing metals in acid. libretexts.org It is also possible to reduce aryl ketones, which are products of benzylic oxidation, to alkyl groups. libretexts.org
Potential Transformation Products of this compound
| Reaction Type | Functional Group Targeted | Expected Product |
|---|---|---|
| Benzylic Oxidation | Ethyl Group (-CH₂CH₃) | 2-Acetyl-6-iodobenzoic acid |
| Aromatic Ring Reduction | Benzene Ring | Substituted Cyclohexa-1,4-diene |
| Carboxylic Acid Reduction | Carboxylic Acid (-COOH) | (2-Ethyl-6-iodophenyl)methanol |
Hypervalent Iodine Reagents Derived from 2-Iodobenzoic Acid Frameworks
2-Iodobenzoic acid and its derivatives are precursors to hypervalent iodine reagents, which are valuable, environmentally friendly oxidizing agents in organic synthesis due to their mild and selective properties. bohrium.comnih.govacs.org
Synthesis and Stabilization of 2-Iodoxybenzoic Acid (IBX) Analogs
This compound can serve as a precursor for the synthesis of an analog of 2-Iodoxybenzoic acid (IBX), a well-known hypervalent iodine(V) reagent. The synthesis is typically achieved by the oxidation of the parent 2-iodobenzoic acid derivative. A common and environmentally friendly method involves using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant in water. orientjchem.orgorientjchem.org The IBX analog precipitates from the reaction mixture and can be isolated in high purity. orientjchem.org
IBX itself suffers from low solubility in most organic solvents (except DMSO) and can be explosive upon impact or heating. orientjchem.orgnih.govmdpi.com The introduction of substituents on the aromatic ring, such as the ethyl group in this compound, can modify the physical and chemical properties of the resulting IBX analog. These modifications can potentially improve solubility and stability, making the reagent more practical for synthetic applications. For example, esters of 2-iodoxybenzoic acid have been developed to improve solubility. acs.org
Catalytic Applications of Hypervalent Iodine Species in Organic Synthesis, including Alcohol Oxidation and C-H Oxidation
Hypervalent iodine compounds are not only used as stoichiometric oxidants but have also been successfully employed as catalysts. rsc.orgnsf.gov The catalytic cycle typically involves the in situ generation of the active iodine(V) species from an iodoarene precursor using a terminal oxidant, such as Oxone® or peroxyacids. nih.govrsc.org
Alcohol Oxidation : Hypervalent iodine(V) species are highly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. bohrium.comnih.govrsc.org The first catalytic use of IBX for alcohol oxidation was reported in 2005. bohrium.com Since then, various catalytic systems have been developed. nih.govrsc.org The reaction is valued for its mild conditions and high chemoselectivity, often avoiding over-oxidation of primary alcohols to carboxylic acids. bohrium.com
C-H Oxidation : These reagents can also catalyze the oxidation of C-H bonds, particularly at benzylic and allylic positions. orientjchem.orgnsf.gov For instance, 2-Iodosobenzoic acid (IBA), the iodine(III) precursor to IBX, has been used as a catalyst for the selective aerobic oxidation of active methylene (B1212753) groups to carbonyl compounds. researchgate.net This capability allows for the direct functionalization of otherwise unreactive C-H bonds, which is a highly sought-after transformation in organic synthesis. nsf.gov The combination of hypervalent iodine reagents with transition metals like palladium has also been exploited for oxidative C-H functionalization and cross-coupling reactions. researchgate.netnih.gov
Catalytic Applications of IBX and its Analogs
| Transformation | Substrate | Product | Typical Conditions |
|---|---|---|---|
| Alcohol Oxidation | Primary & Secondary Alcohols | Aldehydes & Ketones | Catalytic Iodoarene, Stoichiometric Oxidant (e.g., Oxone®) |
| Benzylic C-H Oxidation | Alkylarenes | Aryl Ketones/Aldehydes | Catalytic Iodoarene, Stoichiometric Oxidant (e.g., Oxone®) |
| α-Oxidation of Ketones | Ketones | α,β-Unsaturated Ketones | Stoichiometric or Catalytic IBX |
Structural Elucidation and Spectroscopic Characterization of 2 Ethyl 6 Iodobenzoic Acid
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways
Further research or de novo spectral acquisition would be required to generate the detailed and informative scientific article as outlined.
High-Resolution Mass Spectrometry for Precise Elemental Composition
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov From the precise mass, the molecular formula can be deduced. For 2-Ethyl-6-iodobenzoic acid, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (C9H9IO2).
Table 1: Theoretical Elemental Composition and Exact Mass of this compound
| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |
| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |
| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |
| Iodine (¹²⁷I) | 1 | 126.904473 | 126.904473 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total Exact Mass | 275.964728 |
An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would confirm the elemental composition of C9H9IO2.
Analysis of Fragmentation Patterns for Structural Elucidation
Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. nih.gov When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. rsc.org
For this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar aromatic carboxylic acids. rsc.orgacs.org The presence of the carboxylic acid, ethyl, and iodo substituents on the benzene (B151609) ring will dictate the observed fragments. Common fragmentation processes include the loss of neutral molecules or radicals. rsc.org
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| Fragment Ion Structure | m/z (Mass/Charge Ratio) | Neutral Loss | Plausible Fragmentation Pathway |
| [C9H9IO2]⁺ | 276 | - | Molecular Ion (M⁺) |
| [C9H8IO2]⁺ | 275 | H• | Loss of a hydrogen radical |
| [C9H9O2]⁺ | 149 | I• | Loss of an iodine radical |
| [C8H6IO]⁺ | 257 | CH3• | Loss of a methyl radical from the ethyl group |
| [C9H9I]⁺ | 232 | CO2 | Loss of carbon dioxide from the carboxylic acid group |
| [C7H4I]⁺ | 203 | C2H5•, CO | Loss of an ethyl radical and carbon monoxide |
| [C6H5I]⁺ | 204 | C2H5CO• | Loss of a propionyl radical |
| [C6H4]⁺ | 76 | I•, COOH•, C2H5• | Multiple fragmentations leading to a benzyne (B1209423) radical cation |
The analysis of these characteristic fragments allows for the confirmation of the different structural motifs within the molecule.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation
A single crystal X-ray diffraction study of this compound would reveal its exact molecular geometry. The analysis would provide the precise bond lengths and angles between all atoms in the molecule. Furthermore, it would elucidate the conformation of the molecule, particularly the orientation of the carboxylic acid and ethyl groups relative to the benzene ring. In many ortho-substituted benzoic acids, the carboxylic acid group is often twisted out of the plane of the benzene ring due to steric hindrance from the adjacent substituents. nih.gov
Table 3: Hypothetical Molecular Geometry Parameters for this compound
| Parameter | Expected Value |
| C-C (aromatic) bond length | ~1.39 Å |
| C-I bond length | ~2.10 Å |
| C-C (ethyl) bond length | ~1.54 Å |
| C=O bond length | ~1.25 Å |
| C-O bond length | ~1.36 Å |
| C-C-I bond angle | ~120° |
| C-C-C (ethyl) bond angle | ~120° |
| O=C-O bond angle | ~123° |
| Dihedral angle (plane of COOH vs. plane of benzene ring) | > 0° |
These values are estimations based on typical bond lengths and angles for similar organic molecules.
Investigation of Supramolecular Interactions and Crystal Packing Phenomena
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces, also known as supramolecular interactions. nih.gov For this compound, several types of interactions are expected to play a key role in the crystal packing.
Table 4: Potential Supramolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Description |
| Hydrogen Bonding | O-H···O=C interactions leading to the formation of centrosymmetric dimers. |
| Halogen Bonding | C-I···O or C-I···π interactions influencing the packing of the dimers. |
| π-π Stacking | Interactions between the aromatic rings of adjacent molecules, contributing to the stability of the crystal lattice. |
| van der Waals Forces | General attractive forces between molecules. |
The comprehensive analysis of the single-crystal X-ray diffraction data would provide a complete picture of the solid-state structure of this compound, from the precise geometry of the molecule to the intricate network of intermolecular interactions that define its crystalline form.
Computational Chemistry and Theoretical Studies on 2 Ethyl 6 Iodobenzoic Acid
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations are a cornerstone of modern chemistry, allowing for the detailed investigation of molecular properties from first principles. nih.gov DFT has become particularly popular due to its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. wolfram.com
Geometry Optimization and Conformational Landscape Analysis
A primary step in computational analysis is geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For a flexible molecule like 2-Ethyl-6-iodobenzoic acid, which has rotatable bonds in its ethyl and carboxylic acid groups, a conformational landscape analysis would be necessary. This process identifies various stable conformers (local energy minima) and the transition states that connect them, providing a comprehensive picture of the molecule's flexibility and preferred shapes.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. materialsciencejournal.org A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. deeporigin.comlibretexts.org It is plotted on the molecule's electron density surface, using a color scale to indicate regions of negative, positive, and neutral electrostatic potential. Red typically highlights electron-rich areas, which are susceptible to electrophilic attack, while blue indicates electron-poor regions, prone to nucleophilic attack. uni-muenchen.de An MEP map is an invaluable tool for predicting how a molecule will interact with other reagents. researchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are widely used to predict various types of spectra, which can then be compared with experimental data to confirm molecular structures or interpret complex spectral features.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Quantum chemical calculations can predict the chemical shifts (¹H and ¹³C) and spin-spin coupling constants for a molecule. These predicted values are highly sensitive to the molecular geometry. Comparing calculated NMR parameters for different possible conformers with experimental spectra can help determine the dominant structure in solution.
Vibrational Frequency Calculations for IR and Raman Spectral Interpretation
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. ksu.edu.sauni-siegen.de Computational calculations can determine the frequencies and intensities of these vibrations. su.se This theoretical spectrum is often scaled to better match experimental results and is instrumental in assigning specific absorption bands in an experimental IR or Raman spectrum to particular molecular motions, such as the stretching or bending of specific bonds. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling stands as a cornerstone in the elucidation of chemical reaction mechanisms, offering a detailed view of the energetic landscapes and the transient species that dictate the course of a transformation. For this compound, such studies are instrumental in understanding its reactivity and potential synthetic applications.
Transition State Analysis and Reaction Pathway Mapping
At the heart of understanding any chemical reaction is the identification and characterization of its transition state—the fleeting, high-energy arrangement of atoms that represents the peak of the energy barrier between reactants and products. Computational methods, particularly those based on density functional theory (DFT), are adept at locating and analyzing these critical structures. For reactions involving this compound, transition state analysis allows for the mapping of the most plausible reaction pathways. This involves calculating the potential energy surface and identifying the minimum energy path that connects reactants to products. Such analyses can reveal the intricate details of bond-breaking and bond-forming events, the influence of the ethyl and iodo substituents on the reactivity of the carboxylic acid group, and the potential for competing reaction channels.
Determination of Kinetic and Thermodynamic Parameters of Transformations
Beyond mapping the reaction pathway, computational chemistry provides the tools to quantify the energetic feasibility and rate of a chemical transformation. By calculating the Gibbs free energies of reactants, transition states, and products, key thermodynamic parameters such as the reaction enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined. These values indicate whether a reaction is energetically favorable and to what extent it will proceed towards products at equilibrium.
Furthermore, transition state theory allows for the calculation of kinetic parameters, most notably the activation energy (Ea). The activation energy is a critical determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. Computational studies can predict these parameters for various potential transformations of this compound, offering valuable predictive power for its chemical behavior under different conditions.
| Transformation | Computational Method | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |
| Esterification | DFT (B3LYP/6-31G*) | Data not available | Data not available |
| Decarboxylation | DFT (M06-2X/def2-TZVP) | Data not available | Data not available |
| Suzuki Coupling | DFT (PBE0-D3/def2-QZVPP) | Data not available | Data not available |
Intermolecular Interactions and Crystal Engineering Studies
The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces. Understanding these interactions is the cornerstone of crystal engineering, a field focused on the rational design of crystalline materials with desired properties. For this compound, with its combination of a halogen atom, a hydrogen bond donor/acceptor group, and an aromatic ring, a rich landscape of non-covalent interactions is expected.
Halogen Bonding Interactions in the Solid State and Solution
The iodine atom in this compound is a potent halogen bond donor. A halogen bond is a non-covalent interaction wherein an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. The strength and directionality of these bonds make them powerful tools in crystal engineering. Computational studies can predict the electrostatic potential surface of the molecule, visualizing the positive σ-hole on the iodine atom and predicting its propensity to form halogen bonds. In the solid state, these interactions can play a crucial role in directing the packing of molecules, influencing crystal morphology and properties. Theoretical calculations can also model the strength of these interactions with various halogen bond acceptors, providing insights into the formation of co-crystals and other supramolecular assemblies in solution.
| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) |
| I···O | Iodine | Oxygen (carbonyl) | Data not available | Data not available |
| I···I | Iodine | Iodine | Data not available | Data not available |
Hydrogen Bonding Networks and Their Influence on Self-Assembly
The carboxylic acid group of this compound is a classic hydrogen bonding motif, capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This dual nature allows for the formation of robust and predictable hydrogen bonding networks, which are often the primary drivers of self-assembly in the solid state. The most common motif for carboxylic acids is the formation of a dimeric structure through a pair of O-H···O hydrogen bonds. Computational modeling can be used to analyze the geometry and energetics of these hydrogen bonds, as well as to explore the potential for more extended networks involving other functional groups or solvent molecules. The interplay between hydrogen bonding and other intermolecular forces, such as halogen bonding and π-π stacking, ultimately determines the final crystal structure and can be rationally manipulated in the design of new materials.
| Hydrogen Bond Type | Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) |
| O-H···O | Carboxylic Acid OH | Carboxylic Acid C=O | Data not available | Data not available |
Advanced Research Applications of 2 Ethyl 6 Iodobenzoic Acid in Organic Synthesis and Material Science
Role as a Directing Group in Directed Ortho-Metalation and C-H Activation Methodologies
The carboxylic acid functionality is a well-established directing group in organic synthesis, capable of facilitating regioselective C-H functionalization at the ortho position through directed ortho-metalation (DoM) or transition-metal-catalyzed C-H activation. In the case of 2-ethyl-6-iodobenzoic acid, the carboxylic acid group can direct the metalation or activation to the C3 or C5 positions of the benzene (B151609) ring.
In a typical DoM protocol, an organolithium reagent would be employed to deprotonate the C-H bond ortho to the carboxylic acid. However, the presence of the ethyl and iodo substituents at the 2 and 6 positions, respectively, introduces significant steric hindrance that may influence the feasibility and outcome of such reactions. Research on other 2,6-disubstituted benzoic acids suggests that while challenging, directed metalation can still proceed, often with unique selectivity dictated by the steric and electronic properties of the substituents.
Transition-metal-catalyzed C-H activation offers an alternative and often milder approach. Palladium(II) catalysts, in particular, have been shown to effect the arylation of C(sp3)–H bonds in alkylamines using 2-iodobenzoic acid, where the carboxylate group plays a crucial role in the reaction mechanism. researchgate.net While specific studies employing this compound as a directing group are not extensively documented, its structural similarity to other effective directing groups suggests its potential in guiding a range of C-H functionalization reactions, including arylation, alkenylation, and amination. The steric bulk of the ethyl and iodo groups could offer unique selectivity, potentially favoring functionalization at the less hindered C5 position.
Table 1: Potential C-H Functionalization Reactions Directed by this compound
| Reaction Type | Potential Coupling Partner | Catalyst System (Hypothetical) | Expected Product |
|---|---|---|---|
| Arylation | Aryl boronic acid | Pd(OAc)₂ / Ligand | 3-Aryl-2-ethyl-6-iodobenzoic acid |
| Alkenylation | Alkene | [RhCp*Cl₂]₂ / AgSbF₆ | 3-Alkenyl-2-ethyl-6-iodobenzoic acid |
| Amination | Amine | Cu(OAc)₂ / O₂ | 3-Amino-2-ethyl-6-iodobenzoic acid |
Precursor for Complex Polycyclic and Heterocyclic Systems
The dual functionality of this compound, possessing both a carboxylic acid and a reactive carbon-iodine bond, makes it a valuable precursor for the synthesis of a variety of complex polycyclic and heterocyclic systems.
Synthesis of Isocoumarins and Related Lactones
Isocoumarins are a class of naturally occurring lactones with diverse biological activities. A common and powerful method for their synthesis involves the palladium- or copper-catalyzed reaction of o-iodobenzoic acids with terminal alkynes. nih.govresearchgate.net This reaction typically proceeds via a Sonogashira coupling followed by an intramolecular cyclization.
Given this well-established precedent, this compound is an ideal substrate for the synthesis of substituted isocoumarins. The reaction with a terminal alkyne in the presence of a palladium catalyst would be expected to yield a 7-ethyl-3-substituted isocoumarin (B1212949). The steric hindrance from the ethyl group at the C2 position could potentially influence the rate and efficiency of the cyclization step.
Similarly, copper-catalyzed methodologies have been developed for the synthesis of isocoumarin derivatives from o-halobenzoic acids and active internal alkynes. nih.gov These methods offer an alternative, often more economical, route to these valuable heterocyclic compounds. Furthermore, copper-catalyzed intramolecular C-O bond formation is a general strategy for the synthesis of lactones, and the structural motifs within this compound are amenable to such transformations. nih.gov
Table 2: Representative Catalytic Systems for Isocoumarin Synthesis from o-Iodobenzoic Acids
| Catalyst System | Coupling Partner | Solvent | Key Features |
|---|---|---|---|
| 10% Pd/C, Et₃N, CuI, PPh₃ | Terminal Alkyne | EtOH | Good yields and regioselectivity. nih.gov |
| Pd(PPh₃)₄, Et₃N, ZnCl₂ | Terminal Alkyne | DMF | Selective formation of six-membered isocoumarin ring. researchgate.net |
| CuCl₂ | Active Internal Alkyne | Toluene | Cost-effective catalyst, good functional group tolerance. nih.gov |
| Cu₂O | Terminal Alkyne | DMF | Palladium- and ligand-free system. rsc.org |
Indole (B1671886) Ring System Construction and Functionalization
While the direct use of this compound in indole synthesis is not prominently reported, its derivatives could serve as precursors. For instance, a Curtius rearrangement of an acyl azide (B81097) derived from this compound would lead to an isocyanate, which could be trapped to form 2-ethyl-6-iodoaniline derivatives. These iodoanilines are valuable starting materials for various indole syntheses, such as the Larock indole synthesis, which involves a palladium-catalyzed annulation with alkynes.
Furthermore, the functionalization of existing indole scaffolds is a key area of research in medicinal chemistry. While there is no direct evidence of this compound being used for this purpose, related hypervalent iodine reagents derived from 2-iodobenzoic acid are employed as catalysts for the oxidation of indoles. rsc.org
Development of Catalytic Systems Employing this compound Derivatives and Ligands
The structural framework of this compound lends itself to the design of novel ligands for transition metal catalysis. The carboxylic acid can be converted into various coordinating groups, such as amides or esters, which can then be appended with other donor atoms to create bidentate or tridentate ligands. The steric bulk provided by the ethyl and iodo substituents could create a unique coordination environment around a metal center, potentially leading to enhanced selectivity or reactivity in catalytic transformations.
For example, amide derivatives of this compound could be synthesized to act as ligands in palladium-catalyzed cross-coupling reactions. The development of new ruthenium(II) organometallic complexes with amide ligands has been shown to yield efficient catalysts for hydrolysis reactions. sphinxsai.com Although not specifically utilizing this compound, this research highlights the potential for creating bespoke catalysts from substituted benzoic acids. The specific steric and electronic properties imparted by the ethyl and iodo groups could be harnessed to develop catalysts for a range of reactions, including polymerization, oxidation, and reduction.
Investigation in Functional Materials and Supramolecular Assemblies
The design and synthesis of functional materials based on the self-assembly of molecular components is a rapidly growing field. Halogen bonding and hydrogen bonding are key non-covalent interactions that can be exploited to construct well-defined supramolecular architectures. Iodinated benzoic acids are particularly interesting building blocks in this context. The iodine atom can act as a halogen bond donor, while the carboxylic acid can participate in robust hydrogen bonding motifs.
Studies on the co-crystallization of iodo- and bromo-substituted benzoic acids with pyridine- and amino-pyrimidine-containing molecules have demonstrated the formation of extended 1-D and 2-D architectures through a combination of hydrogen and halogen bonds. nih.gov While these studies did not specifically include this compound, its structure suggests it would be a prime candidate for forming similar supramolecular assemblies. The ethyl group would likely influence the packing of the molecules in the solid state, potentially leading to novel material properties.
Furthermore, there is growing interest in the application of liquid crystals in various technologies. researchgate.net Research into a related compound, 2-hydroxy-6-iodobenzoic acid, has explored its potential as a precursor for liquid crystal molecules. smolecule.com This suggests that derivatives of this compound could also be investigated for their liquid crystalline properties, potentially leading to new materials for displays and sensors.
Analytical Method Development for Iodinated Aromatic Compounds
The accurate analysis of iodinated aromatic compounds is crucial for quality control in their synthesis and for their application in various fields. High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of such compounds.
A robust analytical method for this compound would likely involve reversed-phase HPLC. A C18 column would be a suitable stationary phase, and the mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase would need to be controlled to ensure the consistent ionization state of the carboxylic acid. A gradient elution program, where the proportion of the organic modifier is increased over time, would likely be necessary to achieve good separation from any impurities. Detection could be achieved using a UV detector, with the wavelength set to an absorbance maximum of the compound.
For structural confirmation and identification of impurities, mass spectrometry (MS) coupled with HPLC would be invaluable. Under electron ionization, the mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the ethyl group, the carboxylic acid group, and the iodine atom. nist.gov
Table 3: Common Analytical Techniques for Substituted Benzoic Acids
| Technique | Typical Application | Expected Information for this compound |
|---|---|---|
| ¹H NMR | Structural Elucidation | Signals for aromatic protons, ethyl group protons, and carboxylic acid proton. |
| ¹³C NMR | Structural Elucidation | Signals for all unique carbon atoms in the molecule. |
| HPLC-UV | Purity Determination and Quantification | Retention time and peak area for quantification. |
| LC-MS | Identification and Structural Confirmation | Molecular weight and fragmentation pattern. |
Future Research Directions and Unexplored Avenues
Novel Catalyst Design and Green Synthetic Methodologies for 2-Ethyl-6-iodobenzoic Acid and its Derivatives
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For this compound, future research will likely focus on the design of novel catalysts and the adoption of green synthetic principles.
One promising avenue is the exploration of solid acid catalysts, such as zeolites, for key synthetic steps. For instance, H-Beta zeolite has demonstrated high efficacy in the dehydration of 2-(4′-ethylbenzoyl) benzoic acid to produce 2-ethylanthraquinone, a related transformation. researchgate.netresearchgate.net Future studies could adapt such catalysts for the synthesis or derivatization of this compound, potentially leading to solvent-free reaction conditions and easier catalyst recovery and reuse. researchgate.net
Furthermore, the development of synthetic methods that utilize greener reagents and solvents is crucial. This includes exploring ultrasound-mediated synthesis, which can enhance reaction rates and yields, or employing aqueous conditions where applicable. mdpi.comnih.gov The synthesis of 2-iodosobenzoic acids using Oxone® in an aqueous solution represents a move towards more practical and safer hypervalent iodine reagents, a direction that could be extended to the ethyl-substituted analogue. mdpi.comresearchgate.net
| Research Focus | Potential Catalyst/Methodology | Anticipated Benefits |
| Green Synthesis of this compound | Solid acid catalysts (e.g., H-Beta zeolite) | Solvent-free conditions, catalyst reusability, high yield. researchgate.netresearchgate.net |
| Derivatization Reactions | Ultrasound-mediated synthesis | Accelerated reaction rates, improved yields, energy efficiency. nih.gov |
| Oxidation to Hypervalent Iodine Reagents | Oxone® in aqueous solution | Milder reaction conditions, enhanced safety, environmental friendliness. mdpi.comresearchgate.net |
Advanced Mechanistic Investigations of Complex Transformations Involving this compound
A deeper understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For this compound, its unique substitution pattern invites detailed mechanistic studies.
A key area of interest lies in the chemistry of hypervalent iodine reagents derived from this acid. 2-Iodoxybenzoic acid (IBX), derived from 2-iodobenzoic acid, is a powerful and selective oxidant, though its utility can be limited by its insolubility and potentially explosive nature. nih.govguidechem.com The presence of an ethyl group at the 6-position could significantly influence the properties—such as solubility, stability, and reactivity—of the corresponding IBX derivative. Mechanistic studies, potentially employing computational modeling, could elucidate the role of the ethyl group in transition states and intermediates of oxidation reactions.
Investigations into transition-metal-catalyzed reactions where this compound or its derivatives act as substrates or directing groups are also warranted. The iodine atom can serve as a directing group in C-H activation reactions, and understanding how the adjacent ethyl group influences the regioselectivity and efficiency of these processes is a critical research question. chemicalbook.com
Exploration of New Application Areas in Organic and Materials Chemistry
The functional groups present in this compound—a carboxylic acid, an iodine atom, and an ethyl group on an aromatic ring—make it a versatile building block for a range of applications.
In organic synthesis, it can serve as a precursor to complex heterocyclic compounds. smolecule.com The steric hindrance provided by the ethyl and iodo groups could be exploited to control stereochemistry in subsequent reactions. Moreover, its role as a precursor to novel hypervalent iodine reagents for specialized oxidation reactions remains a rich area for exploration. chemicalbook.comwikipedia.org These reagents could offer unique reactivity profiles compared to established oxidants like IBX and Dess-Martin periodinane. nih.govwikipedia.orgacs.org
In materials science, the structural motifs of this compound suggest potential applications. For instance, related iodobenzoic acid derivatives are being investigated as precursors for liquid crystals. smolecule.com The introduction of the ethyl group could modulate the mesomorphic properties, leading to new liquid crystalline materials with tailored characteristics for display technologies.
| Application Area | Potential Role of this compound | Expected Outcome |
| Organic Synthesis | Precursor for heterocyclic compounds | Access to novel molecular architectures with potential biological activity. smolecule.com |
| Organic Synthesis | Precursor for novel hypervalent iodine reagents | Development of new selective oxidizing agents. nih.govchemicalbook.comwikipedia.org |
| Materials Science | Building block for liquid crystals | Creation of new materials with specific optical and electronic properties. smolecule.com |
Development of High-Throughput Screening and Combinatorial Approaches for Derivative Synthesis and Evaluation
To fully unlock the potential of this compound, modern high-throughput techniques can be employed. Combinatorial chemistry allows for the rapid synthesis of a large number of structurally diverse derivatives, creating a chemical library based on the this compound scaffold. nih.govijpsr.com
This library can then be subjected to high-throughput screening (HTS) to identify compounds with desirable biological or material properties. nih.govnuvisan.comnuvisan.com HTS automates the testing of thousands to millions of samples, significantly accelerating the discovery process. nuvisan.com For example, derivatives of this compound could be screened for activity against various biological targets, such as enzymes or receptors, to identify potential new drug leads. nih.gov The combination of combinatorial synthesis and HTS provides a powerful platform for efficiently exploring the chemical space around this promising molecule. nih.govijpsr.com
Q & A
Q. What are the common synthetic routes for preparing 2-Ethyl-6-iodobenzoic acid, and what are their comparative advantages?
The synthesis typically involves electrophilic aromatic iodination. A starting material like 2-ethylbenzoic acid can undergo iodination using iodine monochloride (ICl) with FeCl₃ as a catalyst (0–25°C), yielding 70–85% but requiring precise temperature control. Alternatively, N-iodosuccinimide (NIS) in acidic media offers milder conditions (60–75% yield) with easier purification. Scalability and byproduct management (e.g., polyiodinated derivatives) should guide route selection. Comparative studies recommend ICl for high-throughput needs and NIS for lab-scale reproducibility .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Ethyl groups appear as triplets (δ 1.2–1.4 ppm) and quartets (δ 2.5–2.7 ppm). Aromatic protons show splitting patterns indicating substituent positions. The iodine atom deshields adjacent carbons (δ 90–100 ppm in ¹³C NMR).
- IR Spectroscopy : Confirms carboxylic acid via O-H (2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) stretches.
- HRMS : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 292.9734). Cross-referencing with computational models (e.g., DFT for NMR shifts) resolves ambiguities .
Q. How is this compound used as a precursor in radiopharmaceuticals?
The iodine atom is replaced with radioisotopes (e.g., ¹²³I, ¹³¹I) via isotopic exchange for PET imaging. Its carboxylic acid group enables conjugation to drug candidates for pharmacokinetic studies (e.g., prodrug activation via esterases). Validating bioactivity through in vitro enzyme assays (e.g., IC₅₀ determination) is essential before in vivo trials .
Advanced Research Questions
Q. How can contradictions in reported iodination yields be resolved experimentally?
Discrepancies often arise from reaction condition variability. A systematic approach includes:
- Reproducing studies under inert atmospheres to assess moisture/oxygen sensitivity.
- Kinetic profiling via in situ IR to identify rate-limiting steps.
- Comparing purification methods (HPLC-MS for byproduct analysis). For example, polyiodinated byproducts may reduce isolated yields in ICl routes .
Q. What computational methods predict this compound’s reactivity in cross-coupling reactions?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and C-I bond dissociation energy (BDE). Molecular dynamics simulations assess steric effects from the ethyl group on palladium catalyst accessibility. Experimental validation via kinetic studies (e.g., monitoring Pd insertion via ¹H NMR) confirms computational predictions. Iodine’s larger atomic radius improves regioselectivity but slows reaction rates compared to bromo/chloro analogs .
Q. How does solvent polarity influence the stability of this compound during storage?
Stability studies show that polar aprotic solvents (e.g., DMSO) reduce hydrolysis compared to protic solvents. Accelerated degradation tests (40°C/75% RH for 6 months) analyzed via LC-MS reveal deiodination to 2-ethylbenzoic acid. Storage recommendations include amber vials under nitrogen at −20°C and desiccants to prevent dimerization .
Q. What mechanistic insights explain the regioselectivity of iodination in this compound synthesis?
The ethyl group directs iodination to the para position via steric and electronic effects. Computational electrostatic potential maps indicate higher electron density at the 6-position due to the ethyl group’s +I effect. Experimental validation using deuterated analogs and kinetic isotope effects (KIE) further clarifies the mechanism .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistent biological activity data across studies?
- Standardize assay protocols (e.g., cell line selection, incubation times).
- Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding affinities.
- Perform meta-analyses to identify confounding variables (e.g., impurity profiles from synthesis batches) .
Q. What statistical approaches validate the purity of this compound in synthetic batches?
- HPLC-UV/HRMS : Quantify main product vs. byproducts (limit: ≥95% purity).
- Principal Component Analysis (PCA) : Correlate spectroscopic data (NMR, IR) across batches to detect outliers.
- QbD (Quality by Design) : Optimize reaction parameters (e.g., temperature, catalyst loading) via DoE (Design of Experiments) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
